Neopentylhydrazine

Description

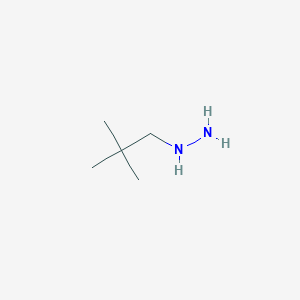

Neopentylhydrazine (IUPAC name: 2,2-dimethylpropylhydrazine) is a branched aliphatic hydrazine derivative. Its structure consists of a hydrazine group (-NH-NH₂) attached to a neopentyl (2,2-dimethylpropyl) moiety. This compound is primarily utilized in pest control formulations due to its insecticidal properties . It is commercially available as this compound dihydrochloride (CAS: 1177323-30-6), often employed in research settings for its enhanced stability and solubility .

Properties

IUPAC Name |

2,2-dimethylpropylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-5(2,3)4-7-6/h7H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMTUGZFHLWYAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentylhydrazine can be synthesized through several methods. One common approach involves the reaction of neopentyl bromide with hydrazine hydrate under basic conditions. The reaction typically proceeds as follows:

C₅H₁₁Br+N₂H₄→C₅H₁₄N₂+HBr

This reaction is usually carried out in an inert solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to ensure complete conversion.

Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous-flow microreactor system. This method offers advantages such as higher yields, shorter reaction times, and better control over reaction conditions compared to traditional batch processes. The continuous-flow system allows for the precise control of temperature, pressure, and reactant concentrations, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions: Neopentylhydrazine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form neopentyl azine or other nitrogen-containing compounds.

Reduction: It can be reduced to form neopentylamine.

Substitution: this compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Neopentyl azine and other nitrogen-containing compounds.

Reduction: Neopentylamine.

Substitution: Various substituted hydrazines depending on the nucleophile used.

Scientific Research Applications

Neopentylhydrazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the potential of this compound-based compounds as therapeutic agents.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of neopentylhydrazine involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, reacting with electrophilic centers in biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the structure of the this compound derivative being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

Neopentylhydrazine’s branched alkyl chain distinguishes it from linear or cyclic hydrazine derivatives. Below is a comparative analysis of its molecular features against similar compounds:

Table 1: Molecular Properties of Selected Hydrazine Derivatives

Key Observations :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- Salt Forms: this compound dihydrochloride’s solubility in polar solvents (e.g., water, ethanol) makes it advantageous for formulation .

- Thermal Stability : Branched analogs like this compound resist decomposition better than linear chains due to reduced steric strain .

Biological Activity

Neopentylhydrazine, a hydrazine derivative, has garnered attention in scientific research for its potential biological activities. This article explores its chemical properties, biological effects, and applications in various fields, including medicinal chemistry and agriculture.

This compound (C5H12N2) is characterized by its unique structure, which includes a bulky neopentyl group. This structural feature influences its reactivity and interaction with biological systems. The compound can undergo various chemical reactions:

- Oxidation : Forms neopentyl azine and other nitrogen-containing compounds.

- Reduction : Can be reduced to neopentylamine.

- Substitution : Participates in nucleophilic substitution reactions, allowing for the synthesis of various derivatives.

The biological activity of this compound is primarily attributed to its role as a nucleophile. It interacts with electrophilic centers in biomolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The specific pathways and molecular targets are contingent on the derivatives being studied and their applications in research.

Biological Activities

Research indicates that derivatives of this compound exhibit several promising biological activities:

- Antimicrobial Properties : Some studies have highlighted the potential of this compound derivatives to inhibit microbial growth, making them candidates for developing new antimicrobial agents.

- Anticancer Effects : Preliminary research suggests that certain derivatives may possess anticancer properties, warranting further investigation into their mechanisms and efficacy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other hydrazine derivatives:

| Compound | Structure Description | Biological Activity |

|---|---|---|

| This compound | Bulky neopentyl group | Antimicrobial, anticancer |

| Methylhydrazine | Methyl group instead of neopentyl | Limited biological activity |

| Phenylhydrazine | Contains a phenyl group | Varies; some anticancer |

| Dimethylhydrazine | Two methyl groups | More volatile; limited data |

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted on various hydrazine derivatives, including this compound, demonstrated significant antimicrobial activity against specific bacterial strains. The mechanism was linked to the disruption of cell wall synthesis in bacteria.

- Anticancer Research : In vitro studies have shown that certain this compound derivatives can induce apoptosis in cancer cell lines. The research highlighted the need for further exploration into their pharmacokinetics and therapeutic windows.

- Synthesis Applications : this compound is utilized as a building block in synthesizing more complex organic molecules. Its steric hindrance due to the bulky group allows for unique reactivity patterns that are advantageous in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.